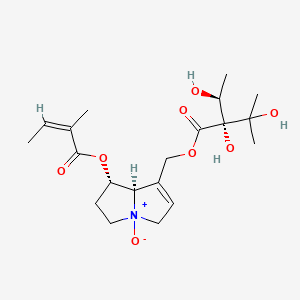
Heliosupine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heliosupine N-oxide is a pyrrolizidine alkaloid (PA) derived from the plant Cynoglossum officinale Linn, belonging to the Boraginaceae family . This compound is known for its inhibitory effects on muscarinic acetylcholine receptors (mAChR) with an IC50 of 350 μM . It has a molecular formula of C20H31NO8 and a molecular weight of 413.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Heliosupine N-oxide can be synthesized through the oxidation of heliosupine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of heliosupine from the plant Cynoglossum officinale Linn, followed by its chemical oxidation. The extraction process includes maceration of the plant material in solvents like ethanol or methanol, followed by filtration and concentration . The concentrated extract is then subjected to oxidation to yield this compound .
化学反应分析
Types of Reactions: Heliosupine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of heliosupine to this compound using oxidizing agents.
Reduction: Reduction of this compound back to heliosupine using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, dichloromethane, room temperature.
Reduction: Sodium borohydride (NaBH4), ethanol, room temperature.
Substitution: Various nucleophiles, organic solvents, controlled temperature.
Major Products:
Oxidation: this compound.
Reduction: Heliosupine.
Substitution: Substituted derivatives of this compound.
科学研究应用
Heliosupine N-oxide has several applications in scientific research:
作用机制
Heliosupine N-oxide exerts its effects primarily through the inhibition of muscarinic acetylcholine receptors (mAChR) . The compound binds to the receptor sites, preventing the binding of acetylcholine and thereby inhibiting the receptor’s activity . This interaction can affect various physiological processes, including neurotransmission and muscle contraction . Additionally, this compound and other pyrrolizidine alkaloids can cause liver toxicity and genotoxicity through DNA alkylation and other mechanisms .
相似化合物的比较
Heliosupine N-oxide is unique among pyrrolizidine alkaloids due to its specific inhibitory effects on muscarinic acetylcholine receptors . Similar compounds include:
- Rinderine N-oxide
- Heliotrine N-oxide
- Usaramine N-oxide
- Echinatine N-oxide
- Europine N-oxide
These compounds share structural similarities with this compound but may differ in their biological activities and toxicological profiles .
属性
分子式 |
C20H31NO8 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20-,21?/m0/s1 |
InChI 键 |
KDJGEXAPDZNXSD-QWNUQHEASA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |
规范 SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















